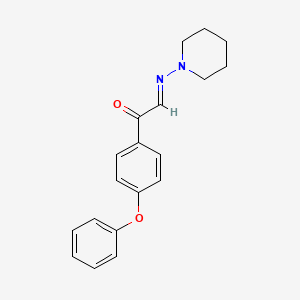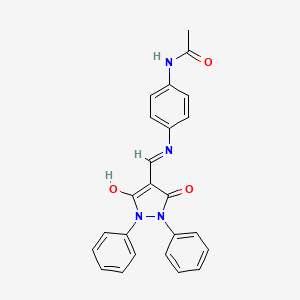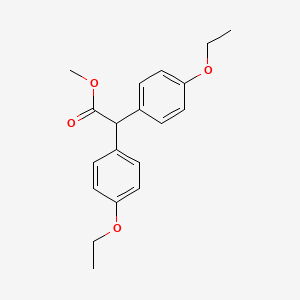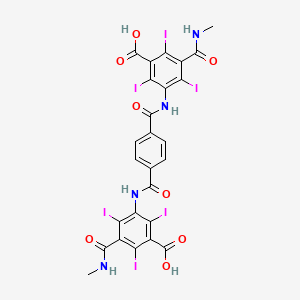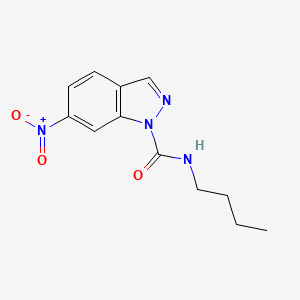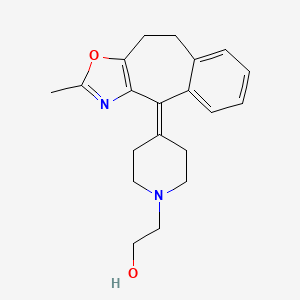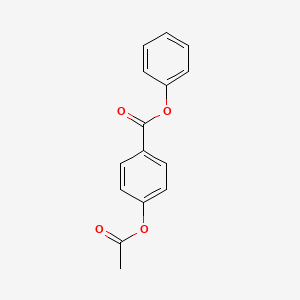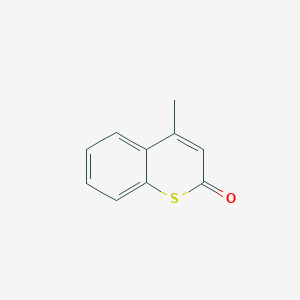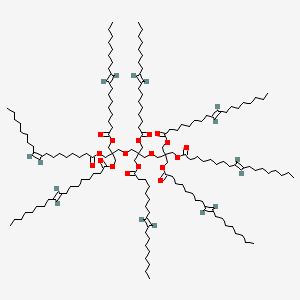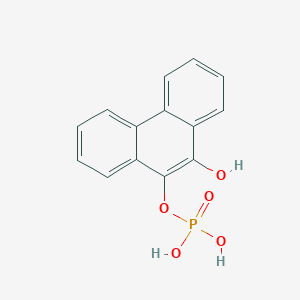
10-Hydroxyphenanthren-9-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyphenanthren-9-yl dihydrogen phosphate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenanthrene moiety substituted with a hydroxy group at the 10th position and a dihydrogen phosphate group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate typically involves the phosphorylation of 10-hydroxyphenanthrene. One common method is the reaction of 10-hydroxyphenanthrene with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phosphate ester to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyphenanthren-9-yl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic the natural phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The phenanthrene moiety provides structural stability and enhances binding affinity to the target molecules.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound without the hydroxy and phosphate groups.
10-Hydroxyphenanthrene: Lacks the phosphate group.
Phenanthren-9-yl dihydrogen phosphate: Lacks the hydroxy group.
Uniqueness: 10-Hydroxyphenanthren-9-yl dihydrogen phosphate is unique due to the presence of both the hydroxy and phosphate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22922-34-5 |
|---|---|
Molekularformel |
C14H11O5P |
Molekulargewicht |
290.21 g/mol |
IUPAC-Name |
(10-hydroxyphenanthren-9-yl) dihydrogen phosphate |
InChI |
InChI=1S/C14H11O5P/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19-20(16,17)18/h1-8,15H,(H2,16,17,18) |
InChI-Schlüssel |
FBPTUSDSHLVZBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


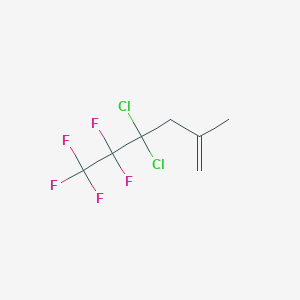
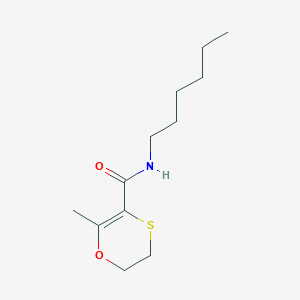
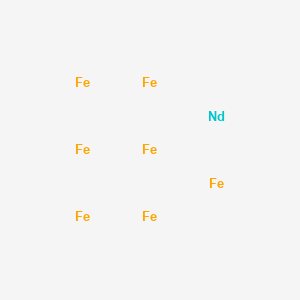
![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
